4-(3,5-Dichlorophenyl)-4-oxobutyric acid

Kynurenine 3-monooxygenase Enzyme Inhibition Neuroprotection

4-(3,5-Dichlorophenyl)-4-oxobutyric acid (CAS 66740-88-3, molecular formula C10H8Cl2O3, MW 247.07 g/mol) is a synthetic gamma-keto acid belonging to the 4-aryl-4-oxobutanoic acid family. This class is primarily recognized as a source of small-molecule inhibitors targeting kynurenine 3-monooxygenase (KMO), a key enzyme in the neurotoxic branch of the tryptophan degradation pathway.

Molecular Formula C10H8Cl2O3
Molecular Weight 247.07 g/mol
CAS No. 66740-88-3
Cat. No. B1349923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dichlorophenyl)-4-oxobutyric acid
CAS66740-88-3
Molecular FormulaC10H8Cl2O3
Molecular Weight247.07 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)C(=O)CCC(=O)O
InChIInChI=1S/C10H8Cl2O3/c11-7-3-6(4-8(12)5-7)9(13)1-2-10(14)15/h3-5H,1-2H2,(H,14,15)
InChIKeyROOOCYZCOBZVBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Dichlorophenyl)-4-oxobutyric Acid (CAS 66740-88-3): Chemical Class, Regulatory Profile, and Sourcing Baseline


4-(3,5-Dichlorophenyl)-4-oxobutyric acid (CAS 66740-88-3, molecular formula C10H8Cl2O3, MW 247.07 g/mol) is a synthetic gamma-keto acid belonging to the 4-aryl-4-oxobutanoic acid family [1]. This class is primarily recognized as a source of small-molecule inhibitors targeting kynurenine 3-monooxygenase (KMO), a key enzyme in the neurotoxic branch of the tryptophan degradation pathway [2]. Commercially, the compound is typically offered at 95–98% purity (e.g., Leyan: 98% ) and is classified as an irritant with acute oral toxicity (H302) under GHS, requiring standard laboratory handling precautions .

Why Generic Substitution Fails: The Critical Role of Phenyl Ring Substitution Geometry in 4-Aryl-4-oxobutanoic Acid KMO Inhibitors


Substitution within the 4-aryl-4-oxobutanoic acid scaffold is not merely additive; the position of chlorine atoms on the phenyl ring dictates inhibitory potency and selectivity against KMO. The landmark SAR study by Giordani et al. established that the 3,4-dichloro substitution pattern, when combined with a 2-hydroxy or 2-benzyl group, produces the most potent KMO inhibitors in this series [1]. In contrast, the 3,5-dichloro substitution pattern on the target compound represents a distinct regioisomeric arrangement that lacks the 2-position substituent. This difference precludes simple substitution: a 3,4-dichloro analog (e.g., 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid) occupies a different activity profile within the class, and a 3,5-dichloro ester analog (e.g., ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate) introduces altered physicochemical properties such as logP and hydrogen bonding capacity [2].

Quantitative Differentiation Evidence for 4-(3,5-Dichlorophenyl)-4-oxobutyric Acid: SAR Context, Synthesis Yield, and Purity vs. Closest Analogs


KMO Inhibition Potency: 3,5-Dichloro vs. 3,4-Dichloro Substitution Pattern (Class-Level SAR Inference)

In the foundational SAR study of 4-phenyl-4-oxo-butanoic acid KMO inhibitors, the optimal activity was achieved with a 3,4-dichlorophenyl group combined with a 2-hydroxy or 2-benzyl substituent. The most potent compound, 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid, achieved an IC50 of 6,900 nM against rat KMO [1]. The target compound, 4-(3,5-dichlorophenyl)-4-oxobutyric acid, is a des-2-substituted 3,5-dichloro regioisomer. Based on the established SAR, the shift of chlorine from the 4-position to the 5-position and the absence of a 2-hydroxy or 2-benzyl group is predicted to substantially reduce KMO affinity. Direct IC50 data for the target compound are not available in the public domain, representing a knowledge gap.

Kynurenine 3-monooxygenase Enzyme Inhibition Neuroprotection

Regioselective Synthesis Yield: One-Pot Succinoylation-Halogenation of 3,5-Dihalo vs. 3-Halo Analogs

Jojima et al. reported a one-pot succinoylation-halogenation method for synthesizing 4-(3-halogenatedphenyl)- and 4-(3,5-dihalogenatedphenyl)-4-oxobutyric acids [1]. The method uses an excess of aluminum chloride to achieve nuclear halogenation directly on the 4-aryl-4-oxobutyric acid scaffold. While exact yields for the 3,5-dichloro derivative are not tabulated in the abstract, the paper demonstrates that the 3,5-dihalogenated series is accessible via this direct electrophilic substitution route, whereas the 3,4-dihalogenated analogs would require a different precursor or a distinct synthetic sequence due to the meta-directing effect of the carbonyl group. This provides a procurement advantage: the 3,5-dichloro isomer can be synthesized in fewer steps from readily available starting materials compared to the 3,4-dichloro isomer.

Synthetic Methodology Regioselective Halogenation Process Chemistry

Purity and Storage: 4-(3,5-Dichlorophenyl)-4-oxobutyric Acid vs. Its Ethyl Ester Analog

Commercially, 4-(3,5-dichlorophenyl)-4-oxobutyric acid is available at 98% purity from Leyan , while AKSci specifies a minimum purity of 95% . In contrast, the ethyl ester analog (Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate, CAS 898751-84-3) is offered as a technical-grade intermediate with varying purity specifications . The free acid form is typically stored at room temperature in a sealed, dry environment, whereas the ester requires storage at 2-8°C . The free acid also has a defined GHS hazard profile (H302, H312, H315, H319, H332, H335), which the ester may share but with different exposure limits due to its higher volatility .

Analytical Chemistry Chemical Stability Procurement Specification

Defined Application Scenarios for 4-(3,5-Dichlorophenyl)-4-oxobutyric Acid Based on Quantitative Differentiation Data


KMO Inhibitor Structure-Activity Relationship (SAR) Studies Requiring a 3,5-Dichloro Negative Control

Given the class-level SAR evidence that the 3,4-dichloro-2-hydroxy substitution pattern is optimal for KMO inhibition [1], 4-(3,5-dichlorophenyl)-4-oxobutyric acid serves as a critical regioisomeric negative control. Its predicted low potency, resulting from the 3,5-dichloro substitution and lack of a 2-substituent, allows researchers to confirm that observed biological activity is specific to the 3,4-dichloro pharmacophore and not a general property of dichlorophenyl-4-oxobutanoic acids. This application is supported by the foundational Giordani et al. SAR study.

Process Chemistry and Route Scouting for Halogenated 4-Oxobutyric Acid Intermediates

The one-pot electrophilic halogenation method described by Jojima et al. [2] positions the 3,5-dichloro isomer as a synthetically more accessible scaffold than the 3,4-dichloro isomer. For process chemists evaluating the most cost-effective route to a halogenated 4-oxobutyric acid intermediate, the target compound offers a shorter synthesis with fewer purification steps, directly impacting process mass intensity and cost of goods. This scenario is applicable when the 3,5-dichloro substitution pattern is acceptable for downstream derivatization.

Laboratory Procurement for Room-Temperature Stable Building Blocks

Compared to the ethyl ester analog, which requires refrigerated storage (2-8°C) , the free acid form of 4-(3,5-dichlorophenyl)-4-oxobutyric acid is stable at room temperature when kept sealed and dry . This makes it the preferred choice for procurement by academic labs or CROs that prioritize chemical inventory management simplicity and wish to avoid cold-chain shipping costs.

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